Cas no 62893-19-0 (Cefoperazone)

Cefoperazone 化学的及び物理的性質
名前と識別子
-
- Cefoperazone
- Cefobid
- Cefoperazone,sodium salt
- (6R,7R)-7-{[(2R)-2-{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- sodium 7-{[{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- (6R,7R)-7-{[(2S)-2-{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- [6R-[6alpha,7beta(R*)]]-7-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl) carbonyl]amino](4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-ca
- Cefob
- cefoperazine
- CEFOPERAZONE ACID
- Cefoperazone Dihydrate
- Cephaperazon
- CPZ
- l~rdum
- Medocef
- [6R-[6alpha,7beta(R*)]]-7-[[[[(4-Ethyl-2,3-dioxo-1- piperazinyl)carbonyl]amino](4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- [6R-[6alpha,7beta(R*)]]-7-[[[[(4-Ethyl-2,3-dioxo-1- piperazinyl)carbonyl]amino](4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-ca
- Cefoperazonum
- Cefoperazono
- Cefoperazone (Cefobid)
- GCFBRXLSHGKWDP-XCGNWRKASA-N
- 7U75I1278D
- Cefoperazone [INN:BAN]
- Cefobid (TN)
- Cefoperazon
- C25H27N9O8S2
- Cefozon
- CP 52640
- (6R,7R)-7-((R)-2-(4-Ethyl-2,3-dioxo-1-piperazinylcarboxamido)-2-(4-hydroxyphenyl)acetamido)-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-2
- 7beta-{[(2R)-2-{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetyl]amino}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl-3,4-didehydrocepham-4-carboxylic acid
- Cefoperazonum [INN-Latin]
- Cefoperazone (INN)
- Cefoperazone 1000 microg/mL in Acetonitrile
- HY-B0210
- Cefoperazone, Antibiotic for Culture Media Use Only
- Peracef
- CEFOPERAZONE [VANDF]
- Cefoperazone (sodium salt)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2R)-[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino](4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,(6R,7R)-
- Bioperazone
- CHEBI:3493
- Q2325775
- BPBio1_000367
- (6R,7R)-7-((R)-2-(4-Ethyl-2,3-dioxo-1-piperazinylcarboxamido)-2-(4-hydroxyphenyl)acetamido)-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carbonsaeure
- SCHEMBL37056
- HMS2090M09
- Prestwick0_000327
- EN300-6733818
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((((4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-(6-alpha,7-beta(R*)))-
- C-2485
- 62893-19-0
- SW198793-3
- (6r,7r)-7-[[(2r)-2-[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl] amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1h-tetrazol-5-yl) sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- BDBM50390999
- CEFOPERAZONE [MI]
- (6R,7R)-7-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- AS-13298
- Pathozone
- Myticef
- SPBio_002254
- CEFOPERAZONE [INN]
- D07645
- Peracef [veterinary] (TN)
- (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- s1611
- CEFOPERAZONE [WHO-DD]
- NS00098776
- Prestwick1_000327
- Prestwick2_000327
- C06883
- AKOS015895629
- Z2242164637
- GTPL12025
- CCG-270325
- Prestwick3_000327
- EINECS 263-749-4
- (6R,7R)-7-((R)-2-(4-ETHYL-2,3-DIOXO-1-PIPERAZINECARBOXAMIDO)-2-(P-HYDROXYPHENYL)ACETAMIDO-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, (6R,7R)-
- BRD-K02292852-335-03-1
- UNII-7U75I1278D
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((((4-ETHYL-2,3-DIOXO-1-PIPERAZINYL)CARBONYL)AMINO)(4-HYDROXYPHENYL)ACETYL)AMINO)-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO, (6R-(6.ALPHA.,7.BETA.(R*)))-
- BIDD:GT0677
- (6R,7R)-7-[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- NCGC00179599-01
- DB01329
- BRN 0603333
- BSPBio_000333
- DTXSID2022759
- C2768
- CHEMBL507674
- (6R,7R)-7-{[(2R)-2-{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 62893-20-3
- (6R,7R)-7-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cefoperazone,(S)
- Cefoperazono [INN-Spanish]
- MFCD00865067
- BRD-K02292852-001-02-1
- 1ST000937
-
- MDL: MFCD00865067
- インチ: 1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1
- InChIKey: GCFBRXLSHGKWDP-XCGNWRKASA-N
- ほほえんだ: S1C([H])([H])C(C([H])([H])SC2=NN=NN2C([H])([H])[H])=C(C(=O)O[H])N2C([C@]([H])([C@@]12[H])N([H])C([C@@]([H])(C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])C(N1C(C(N(C([H])([H])C([H])([H])[H])C([H])([H])C1([H])[H])=O)=O)=O)=O)=O
- BRN: 0603333
計算された属性
- せいみつぶんしりょう: 645.142401g/mol
- ひょうめんでんか: 0
- XLogP3: -0.7
- 水素結合ドナー数: 4
- 水素結合受容体数: 13
- 回転可能化学結合数: 9
- どういたいしつりょう: 645.142401g/mol
- 単一同位体質量: 645.142401g/mol
- 水素結合トポロジー分子極性表面積: 271Ų
- 重原子数: 44
- 複雑さ: 1250
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: 白色または近白色結晶粉末、無臭、やや苦味がある。
- 密度みつど: 1.77
- ゆうかいてん: 169-171 C
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.819
- PSA: 270.86000
- LogP: -0.51650
- ようかいせい: 吸湿性があります。アセトンまたはジメチルスルホキシドに可溶であり、メタノールまたはエタノールに微溶であり、水に極めて微溶である。
- マーカー: 14,1930
Cefoperazone セキュリティ情報
- シグナルワード:Danger
- 危害声明: H317-H334
- 警告文: P261-P280-P342+P311
- WGKドイツ:3
- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
- RTECS番号:XI0373900
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R20/21/22
- 危険レベル:6.1
- 包装グループ:Ⅲ
Cefoperazone 税関データ
- 税関コード:2941905600
- 税関データ:
中国税関コード:
2941905600
Cefoperazone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2768-25G |
Cefoperazone |
62893-19-0 | >98.0%(T)(HPLC) | 25g |
¥1390.00 | 2024-04-16 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204677-1g |
Cefoperazone acid, |
62893-19-0 | ≥98% | 1g |
¥399.00 | 2023-09-05 | |
Enamine | EN300-6733818-10.0g |
(6R,7R)-7-[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
62893-19-0 | 95% | 10g |
$131.0 | 2023-05-05 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24200-200mg |
Cefoperazone |
62893-19-0 | ,HPLC≥98% | 200mg |
¥300.00 | 2022-01-07 | |
Chemenu | CM186628-25g |
Cefoperazone |
62893-19-0 | 98% | 25g |
$323 | 2023-01-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030636-5g |
Cefoperazone |
62893-19-0 | 98% | 5g |
¥518 | 2024-05-22 | |
LKT Labs | C1629-1 g |
Cefoperazone Acid |
62893-19-0 | ≥98% | 1g |
$120.30 | 2023-07-11 | |
TRC | C242903-25g |
Cefoperazone Acid |
62893-19-0 | 25g |
$ 487.00 | 2023-04-18 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TC4182-25g |
Cefoperazone |
62893-19-0 | ≥98% | 25g |
¥1980.00元 | 2023-09-15 | |
Axon Medchem | 3123-250 mg |
Cefoperazone |
62893-19-0 | 98% | 250MG |
€80.00 | 2023-07-10 |
Cefoperazone 関連文献
-
Mohamed Gad,Hala Zaazaa,Sawsan Amer,Mohamed Korany RSC Adv. 2015 5 17150
-
Yanni Chen,Yongwei Wang,Liqiang Liu,Xiaoling Wu,Liguang Xu,Hua Kuang,Aike Li,Chuanlai Xu Nanoscale 2015 7 16381
-
Donghua Chen,Zhuming Wang,Yun Zhang,Xunyu Xiong,Zhenghua Song Anal. Methods 2012 4 1485
-
Jingxing Guo,Ying Liu,Yunlong Chen,Jianqi Li,Huangxian Ju Chem. Sci. 2018 9 5906
-
Juanmei Luo,Zhan Wang,Bin Fan,Li Wang,Mengyang Liu,Zizhe An,Xue Zhao Food Funct. 2021 12 9087
-
Zhuming Wang,Zhenghua Song Analyst 2010 135 2546
-
Linhu Ye,Lei Cheng,Lingti Kong,Xinqian Zhao,Guoyan Xie,Jing He,Hong Liu,Yan Deng,Xinyu Wu,Tingting Wang,Xixiao Yang Anal. Methods 2022 14 1148
-
Fatma Inci ?engün,Türkan Gürkan,Inci Fedai,Sidika Sungur Analyst 1985 110 1111
-
Jianfeng Wang,Xiaojing Fan,Yan Liu,Zhenxia Du,Yuechao Feng,Li Jia,Jinghua Zhang Anal. Methods 2017 9 1282
-
Jun Haginaka,Junko Wakai,Hiroyuki Yasuda,Toyozo Uno,Terumichi Nakagawa Analyst 1984 109 1057
Cefoperazoneに関する追加情報
Cefoperazone (CAS No. 62893-19-0): A Comprehensive Guide to Its Properties, Uses, and Modern Applications
Cefoperazone (CAS No. 62893-19-0) is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against Gram-negative and Gram-positive bacteria. This semi-synthetic derivative of cephamycin is widely used in clinical settings, particularly for treating severe infections such as respiratory, urinary tract, and intra-abdominal infections. Its unique chemical structure, featuring a β-lactam ring, enhances its stability against bacterial β-lactamases, making it a valuable tool in combating antibiotic-resistant pathogens.
In recent years, the rise of antimicrobial resistance (AMR) has sparked renewed interest in Cefoperazone as a potential solution. Researchers and healthcare professionals are increasingly exploring its synergy with sulbactam, a β-lactamase inhibitor, to enhance efficacy. This combination, marketed as Cefoperazone-Sulbactam, has become a hotspot in medical discussions, particularly in regions battling multidrug-resistant infections. Studies highlight its effectiveness against Pseudomonas aeruginosa and Acinetobacter baumannii, two notorious pathogens associated with hospital-acquired infections.
The pharmacokinetics of Cefoperazone further underscore its clinical relevance. With a high serum protein binding rate and excellent tissue penetration, it achieves therapeutic concentrations in vital organs like the lungs and liver. Its biliary excretion makes it particularly useful for treating biliary tract infections, a feature that distinguishes it from other cephalosporins. Patients with renal impairment may also benefit from its dual excretion pathways (renal and biliary), reducing the need for dose adjustments.
From a manufacturing perspective, Cefoperazone Sodium (the salt form) is the most commonly used variant due to its improved solubility and stability. The compound’s CAS No. 62893-19-0 is frequently searched in pharmaceutical databases, reflecting its importance in drug development. Quality control standards, such as HPLC purity testing and residual solvent analysis, are critical to ensuring its safety and efficacy in formulations.
Beyond human medicine, Cefoperazone has applications in veterinary care, particularly for treating livestock infections. However, its use must be carefully managed to prevent the inadvertent contribution to AMR in agricultural settings. Regulatory agencies like the FDA and EMA have issued guidelines to promote responsible antibiotic use, emphasizing the need for antibiotic stewardship programs.
Environmental concerns related to antibiotic residues have also brought Cefoperazone into the spotlight. Wastewater treatment plants and pharmaceutical manufacturers are investing in advanced degradation technologies, such as ozonation and photocatalysis, to mitigate its ecological impact. These efforts align with the One Health initiative, which recognizes the interconnectedness of human, animal, and environmental health.
In conclusion, Cefoperazone (CAS No. 62893-19-0) remains a cornerstone of modern antibiotic therapy. Its versatility, combined with ongoing research into combination therapies and resistance mitigation, ensures its continued relevance. As the global community grapples with the challenges of AMR, compounds like Cefoperazone will play a pivotal role in shaping the future of infectious disease management.
62893-19-0 (Cefoperazone) 関連製品
- 15686-71-2(Cephalexin)
- 24209-38-9(7-Amino-3-(1-methyl-5-tetrazolylthio)methyl-3-cephem-4-carboxylic Acid)
- 37051-00-6(4’,5’-Dihydrocephradine)
- 70356-03-5(Cefaclor hydrate)
- 153-61-7(Cephalothin)
- 26973-24-0(Ceftezole)
- 38821-53-3(Cephradine)
- 79350-37-1(Cefixime)
- 26395-99-3(7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)
- 31828-50-9(5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetyl]amino]-3-methyl-8-oxo-,hydrate (1:2), (6R,7R)-)

